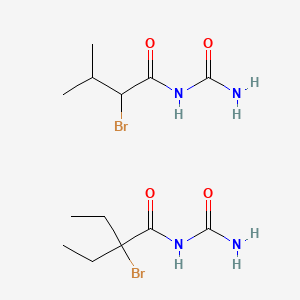
Tenebral
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenebral is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex molecular structure and its ability to undergo various chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tenebral typically involves multiple steps, starting with the preparation of its basic molecular framework. Common synthetic routes include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making this compound readily available for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tenebral undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound often use reagents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, typically using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and various organic solvents. Reaction conditions are tailored to the specific type of reaction being performed, with careful control of temperature, pressure, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tenebral has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studies of reaction mechanisms and chemical kinetics.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tenebral involves its interaction with specific molecular targets and pathways. At the molecular level, this compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in therapeutic applications or industrial processes.
Eigenschaften
CAS-Nummer |
79028-55-0 |
|---|---|
Molekularformel |
C13H24Br2N4O4 |
Molekulargewicht |
460.16 g/mol |
IUPAC-Name |
2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide |
InChI |
InChI=1S/C7H13BrN2O2.C6H11BrN2O2/c1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11/h3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11) |
InChI-Schlüssel |
YOVVKHHTXCYAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















